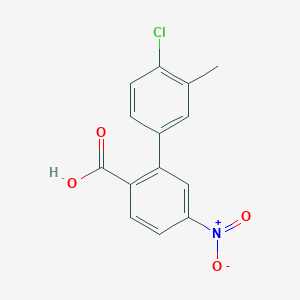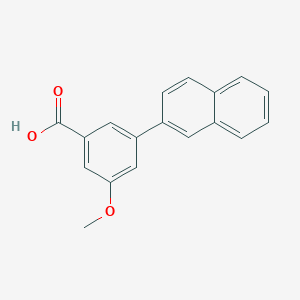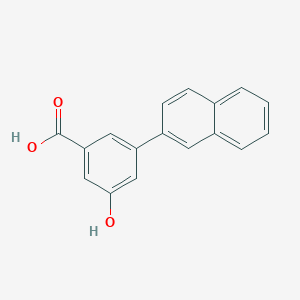
2-Hydroxy-4-(naphthalen-2-yl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(naphthalen-2-yl)benzoic acid (2H4NB) is a compound belonging to the family of hydroxybenzoic acids, and is commonly used in scientific research. It is a white crystalline solid and is soluble in ethanol, methanol, and water. 2H4NB has numerous applications in the fields of biochemistry and physiology, and has been studied for its potential in various areas of scientific research.
Applications De Recherche Scientifique
2-Hydroxy-4-(naphthalen-2-yl)benzoic acid, 95% has been studied for its potential applications in the fields of biochemistry and physiology. It has been found to have antioxidant properties, and has been used to study the effects of oxidative stress on cells. 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid, 95% has also been used in studies of the effects of UV radiation on skin cells, as well as in studies of the effects of various hormones on cells.
Mécanisme D'action
2-Hydroxy-4-(naphthalen-2-yl)benzoic acid, 95% is believed to act as an antioxidant by scavenging free radicals, which can cause oxidative stress and damage to cells. It is thought to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are known to cause oxidative stress.
Biochemical and Physiological Effects
2-Hydroxy-4-(naphthalen-2-yl)benzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to have antioxidant properties, and has been used to study the effects of oxidative stress on cells. It has also been studied for its potential to inhibit the activity of enzymes involved in the production of ROS, which can cause oxidative stress. Additionally, 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid, 95% has been studied for its potential to reduce inflammation, and for its potential to act as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-4-(naphthalen-2-yl)benzoic acid, 95% has several advantages when used in lab experiments. It is relatively inexpensive and easy to obtain, and is soluble in ethanol, methanol, and water. Additionally, its 95% purity makes it ideal for use in experiments. However, 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid, 95% also has some limitations. It is not very stable, and can degrade over time, which could lead to inaccurate results. Additionally, its solubility in water is limited, which could make it difficult to measure accurately.
Orientations Futures
There are several potential future directions for research involving 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid, 95%. These include further studies of its antioxidant properties, as well as its potential to act as an anti-inflammatory and anti-cancer agent. Additionally, further research could be conducted to investigate its potential as a therapeutic agent for various diseases. Additionally, further studies could be conducted to investigate its potential to reduce oxidative stress and its potential to act as an anti-aging agent. Finally, further research could be conducted to investigate its potential to act as a protective agent against UV radiation.
Méthodes De Synthèse
2-Hydroxy-4-(naphthalen-2-yl)benzoic acid, 95% can be synthesized by the reaction of 4-naphthol with acetic anhydride, followed by hydrolysis of the resulting 4-acetyl-2-hydroxy-naphthalene. This method yields the desired compound in a 95% purity.
Propriétés
IUPAC Name |
2-hydroxy-4-naphthalen-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-10-14(7-8-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMXBYRALABPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690419 |
Source


|
| Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139082-32-9 |
Source


|
| Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














